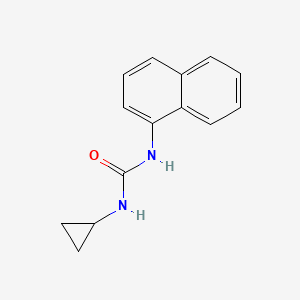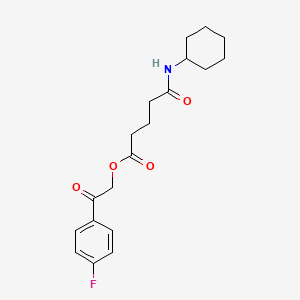![molecular formula C22H24ClNO B4973826 N-benzyl-N-{[5-(3-chlorophenyl)-2-furyl]methyl}-1-butanamine](/img/structure/B4973826.png)
N-benzyl-N-{[5-(3-chlorophenyl)-2-furyl]methyl}-1-butanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-benzyl-N-{[5-(3-chlorophenyl)-2-furyl]methyl}-1-butanamine, also known as 3,4-methylenedioxy-N-benzylamphetamine (MDB), is a psychoactive drug that belongs to the amphetamine class. It has been found to have potential therapeutic applications in the treatment of various neuropsychiatric disorders, such as depression, anxiety, and post-traumatic stress disorder (PTSD).
作用机制
MDB acts primarily as a serotonin and dopamine releaser, meaning it increases the levels of these neurotransmitters in the brain. It also has affinity for the sigma-1 receptor, which has been implicated in the regulation of mood, anxiety, and addiction. The exact mechanism of action of MDB is not fully understood, but it is thought to involve the modulation of various neurotransmitter systems in the brain.
Biochemical and Physiological Effects:
MDB has been found to have a number of biochemical and physiological effects in the body. It has been shown to increase levels of serotonin and dopamine in the brain, which can lead to feelings of euphoria and increased sociability. It also has anxiolytic and anti-addictive effects, which may be related to its modulation of the sigma-1 receptor. Additionally, it has been found to have neuroprotective properties, which may make it useful in the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
MDB has a number of advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has well-established pharmacological properties. Additionally, it has been found to have a good safety profile in animal studies, with no observed toxicity or adverse effects. However, there are also some limitations to its use in lab experiments. For example, its psychoactive effects may make it difficult to study in certain contexts, and its mechanism of action is not fully understood.
未来方向
There are a number of potential future directions for research on MDB. One area of interest is its potential therapeutic applications in the treatment of neuropsychiatric disorders. Further studies are needed to fully understand its mechanism of action and to determine its efficacy and safety in humans. Additionally, there is interest in exploring its neuroprotective properties and its potential for use in the treatment of neurodegenerative diseases. Finally, there is a need for further research on the long-term effects of MDB use, particularly in the context of recreational use.
合成方法
MDB can be synthesized using a variety of methods, including reductive amination, condensation, and Mannich reactions. One common synthesis method involves the condensation of N-benzyl-N-{[5-(3-chlorophenyl)-2-furyl]methyl}-1-butanamineedioxyphenyl-2-propanone with benzylamine and formaldehyde in the presence of an acid catalyst. The resulting product is then purified and crystallized to yield pure MDB.
科学研究应用
MDB has been the subject of extensive scientific research due to its potential therapeutic applications. Studies have shown that it has antidepressant, anxiolytic, and anti-addictive effects, making it a promising candidate for the treatment of various neuropsychiatric disorders. Additionally, it has been found to have neuroprotective properties, which may make it useful in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's.
属性
IUPAC Name |
N-benzyl-N-[[5-(3-chlorophenyl)furan-2-yl]methyl]butan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClNO/c1-2-3-14-24(16-18-8-5-4-6-9-18)17-21-12-13-22(25-21)19-10-7-11-20(23)15-19/h4-13,15H,2-3,14,16-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHZVBFOKWWEAKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC1=CC=CC=C1)CC2=CC=C(O2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-N-[[5-(3-chlorophenyl)furan-2-yl]methyl]butan-1-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl (5-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B4973761.png)
![5-(1-naphthyl)-3-phenyl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B4973763.png)
![N-(2-methoxyphenyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B4973765.png)

![[(3-butyl-6-methoxy-2-methyl-4-quinolinyl)thio]acetic acid](/img/structure/B4973774.png)
![2-[(4-allyl-5-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}-4H-1,2,4-triazol-3-yl)thio]-N-(2-fluorophenyl)acetamide](/img/structure/B4973777.png)
![{[4-(4-morpholinyl)-6-(1-piperidinyl)-1,3,5-triazin-2-yl]oxy}acetonitrile](/img/structure/B4973798.png)
![3-(4-chlorophenyl)-2-ethyl-5,7-dimethyl-6-[3-(4-methyl-1-piperazinyl)-3-oxopropyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B4973819.png)

![3-(2-chlorophenyl)-5-methyl-N-[2-(1-piperidinyl)ethyl]-4-isoxazolecarboxamide](/img/structure/B4973834.png)

![isopropyl 4-{[(4-propylphenyl)sulfonyl]amino}benzoate](/img/structure/B4973841.png)
![4-nitro-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzenesulfonamide](/img/structure/B4973846.png)
![4'-(2-chlorophenyl)-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B4973853.png)